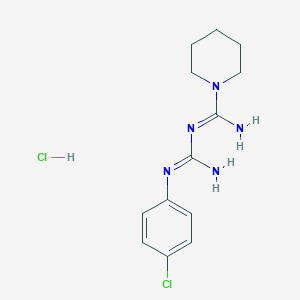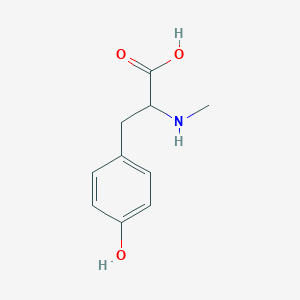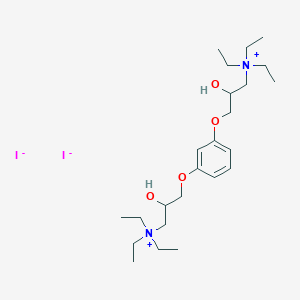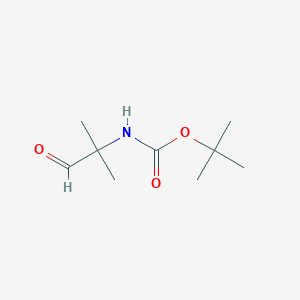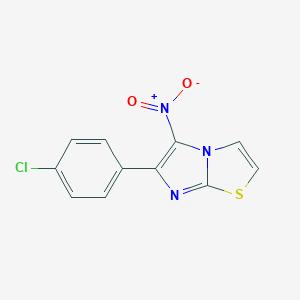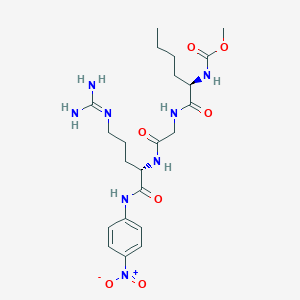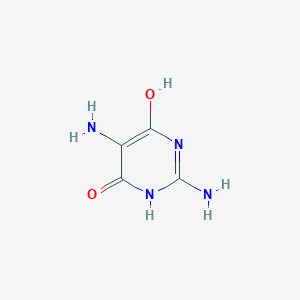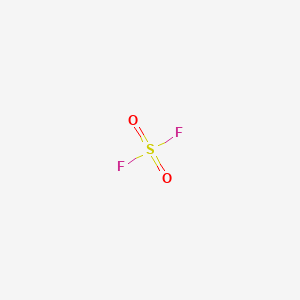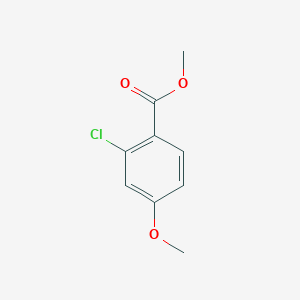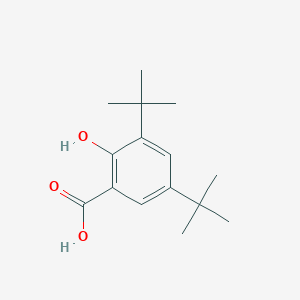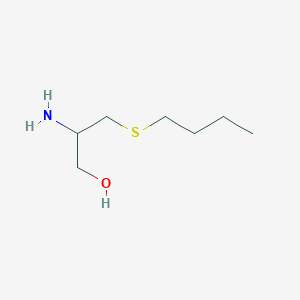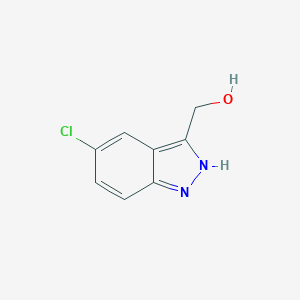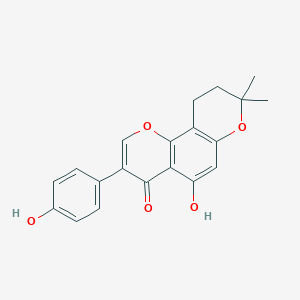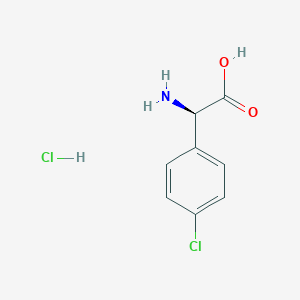
D-4-Chlorophenylglycine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
D-4-Chlorophenylglycine HCl can be synthesized through multiple chemical pathways. One common method involves the use of phenylglycine-type amino acids as precursors, which are found in a wide variety of peptide natural products. These amino acids undergo specific reactions to introduce the chloro substituent and the carboxylic acid group, leading to the formation of D-4-Chlorophenylglycine HCl (Rashed S Al Toma et al., 2015).
Molecular Structure Analysis
The molecular structure of D-4-Chlorophenylglycine HCl is characterized by the presence of a chlorophenyl group attached to a glycine backbone. This structure is crucial for its biological activity and chemical reactivity. Studies on similar compounds, such as D- and L-4-Hydroxyphenylglycine, have shown that the configuration of the substituents significantly affects the compound's properties and interactions (Ya-Jing Shi & Hui-hua Song, 2018).
Chemical Reactions and Properties
D-4-Chlorophenylglycine HCl participates in various chemical reactions due to its functional groups. The chlorophenyl group allows for electrophilic substitution reactions, while the glycine moiety can be involved in peptide bond formation and other typical amino acid reactions. The chemical reactivity of phenylglycine derivatives has been extensively studied, providing insights into the potential chemical transformations of D-4-Chlorophenylglycine HCl (Rashed S Al Toma et al., 2015).
Physical Properties Analysis
The physical properties of D-4-Chlorophenylglycine HCl, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The presence of the chlorophenyl group increases the compound's hydrophobicity, while the carboxylic acid group enhances its solubility in polar solvents. These properties are crucial for its application in various research fields (Suvratha Krishnamurthy et al., 2014).
Chemical Properties Analysis
The chemical properties of D-4-Chlorophenylglycine HCl, including acidity, basicity, and reactivity, are key factors in its utilization in chemical synthesis and pharmaceutical research. The acidic nature of the carboxylic acid group and the electron-withdrawing effect of the chlorophenyl group influence its reactivity and interactions with other molecules (A. Bossi et al., 1998).
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Biosynthesis Gene Clusters
D-4-Chlorophenylglycine HCl is relevant in the context of peptide natural products, which include glycopeptide antibiotics and biologically active peptides. Research on the biosynthesis of phenylglycine-type amino acids, like 4-hydroxyphenylglycine (Hpg) and phenylglycine (Phg), is integral to understanding peptide synthesis. The sequencing of biosynthesis gene clusters for compounds such as chloroeremomycin and balhimycin has facilitated intensive investigations into the incorporation of phenylglycines into peptide chains, highlighting their importance in medicinal chemistry (Al Toma, Brieke, Cryle, & Süssmuth, 2015).
Enantioselective Liquid-Liquid Extraction
The enantioselective liquid-liquid extraction (ELLE) of 4-chlorophenylglycine enantiomers using metal-BINAP complexes as extractants is another area of application. This research focuses on the separation of enantiomers, which is crucial for the production of enantiopure compounds, a significant aspect of pharmaceutical chemistry. The study demonstrates that the palladium complex allows for high operational selectivity in the separation process, emphasizing the role of D-4-Chlorophenylglycine HCl in enantioselective applications (Tang, Tang, Fu, Zhang, Yang, Zhou, & Liang, 2015).
Biosensor Development
In the development of biosensors, D-4-Chlorophenylglycine HCl is relevant through its association with 2,4-Dichlorophenoxyacetic acid (2,4-D) detection. A study constructed a genetic-based Agrobacterium tumefaciens biosensor for detecting phenoxyacetic acid herbicides, including 2,4-D, using a formylglycine generating enzyme (FGE)-sulfatase as the reporter. This biosensor demonstrates potential for screening environmental samples for 2,4-D contamination, showcasing an application of D-4-Chlorophenylglycine HCl in environmental monitoring (Ritcharoon, Sallabhan, Toewiwat, Mongkolsuk, & Loprasert, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZFBXOENJDFCO-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495163 |
Source


|
| Record name | (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-4-Chlorophenylglycine HCl | |
CAS RN |
108392-76-3 |
Source


|
| Record name | (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

